N-phenyl-N'-[1-(2-hydroxycyclohexyl)cyclohexyl]thiourea
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Overview
Description
MMV665980 is a chemical compound identified as a potential antimalarial agent. It has shown promising activity against the malaria parasite Plasmodium falciparum by targeting the coenzyme A synthesis pathway . This pathway is crucial for the parasite’s survival and replication, making MMV665980 a valuable candidate for further research and development in the fight against malaria.
Chemical Reactions Analysis
MMV665980 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: MMV665980 can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions
Scientific Research Applications
MMV665980 has several scientific research applications, particularly in the field of malaria research. It has been shown to inhibit the coenzyme A synthesis pathway in Plasmodium falciparum, making it a potential candidate for antimalarial drug development . Additionally, the compound has been studied for its activity against other parasites, such as Trypanosoma cruzi and Trypanosoma brucei brucei, indicating its broader potential in parasitic disease research .
Mechanism of Action
The mechanism of action of MMV665980 involves the inhibition of key enzymes in the coenzyme A synthesis pathway of Plasmodium falciparum. Specifically, it targets enzymes such as phosphopantetheine adenylyltransferase and dephospho coenzyme A kinase, which are essential for the synthesis of coenzyme A . By inhibiting these enzymes, MMV665980 disrupts the parasite’s metabolic processes, leading to its death.
Comparison with Similar Compounds
MMV665980 is part of a group of chemically diverse compounds that target the coenzyme A synthesis pathway in Plasmodium falciparum. Similar compounds include:
Properties
Molecular Formula |
C19H28N2OS |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-[1-(2-hydroxycyclohexyl)cyclohexyl]-3-phenylthiourea |
InChI |
InChI=1S/C19H28N2OS/c22-17-12-6-5-11-16(17)19(13-7-2-8-14-19)21-18(23)20-15-9-3-1-4-10-15/h1,3-4,9-10,16-17,22H,2,5-8,11-14H2,(H2,20,21,23) |
InChI Key |
PTBLMHUNNYYRFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2CCCCC2O)NC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
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